N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine
Overview
Description
“N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine” is a derivative of indole . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Synthesis Analysis
The synthesis of indole derivatives involves multicomponent reactions (MCRs) which are generally high-yielding, operationally friendly, time- and cost-effective . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of the indole can be synthesized according to these seven positions .Scientific Research Applications
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Cancer Treatment
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Methods : The specific methods of application or experimental procedures vary widely and are often proprietary to the research group or pharmaceutical company conducting the research .
- Results : The results have shown promise, but more research is needed to determine the most effective uses and any potential side effects .
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Antimicrobial Activity
- Field : Microbiology .
- Application : Indole derivatives have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these tests are not provided in the source .
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Treatment of Various Disorders
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been used for the treatment of various disorders in the human body .
- Methods : The specific methods of application or experimental procedures vary widely and are often proprietary to the research group or pharmaceutical company conducting the research .
- Results : The results have shown promise, but more research is needed to determine the most effective uses and any potential side effects .
-
Antiviral Activity
- Field : Virology .
- Application : Indole derivatives have been reported to possess antiviral properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
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Anti-inflammatory Activity
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been reported to possess anti-inflammatory properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these tests are not provided in the source .
-
Antioxidant Activity
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been reported to possess antioxidant properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these tests are not provided in the source .
-
Anti-HIV Activity
-
Antidiabetic Activity
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been reported to possess antidiabetic properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these tests are not provided in the source .
-
Antimalarial Activity
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been reported to possess antimalarial properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these tests are not provided in the source .
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Anticholinesterase Activities
- Field : Medical and Pharmaceutical Research .
- Application : Indole derivatives have been reported to possess anticholinesterase activities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results of these tests are not provided in the source .
properties
IUPAC Name |
1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-5,12-13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYICKPXVZBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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